Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

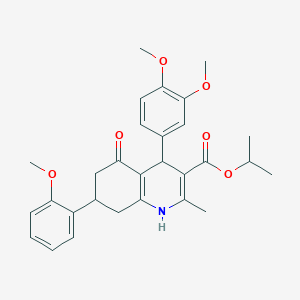

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a fused bicyclic system comprising a 1,4-dihydropyridine ring and a cyclohexenone moiety. Its structure features:

- A propan-2-yl ester group at position 2.

- 3,4-Dimethoxyphenyl and 2-methoxyphenyl substituents at positions 4 and 7, respectively.

- A methyl group at position 2 and a keto group at position 3.

This compound belongs to a class of molecules with demonstrated biological activities, including calcium channel modulation, antimicrobial, and antioxidant properties . The 3,4-dimethoxy and 2-methoxy substituents on the phenyl rings likely enhance electronic delocalization and influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for its crystallographic packing and pharmacological behavior .

Properties

IUPAC Name |

propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H33NO6/c1-16(2)36-29(32)26-17(3)30-21-13-19(20-9-7-8-10-23(20)33-4)14-22(31)28(21)27(26)18-11-12-24(34-5)25(15-18)35-6/h7-12,15-16,19,27,30H,13-14H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBNRVDBPSDMMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3OC)C4=CC(=C(C=C4)OC)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H33NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901105834 | |

| Record name | 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433242-32-1 | |

| Record name | 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433242-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylethyl 4-(3,4-dimethoxyphenyl)-1,4,5,6,7,8-hexahydro-7-(2-methoxyphenyl)-2-methyl-5-oxo-3-quinolinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901105834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an ammonium acetate in the presence of a suitable solvent and catalyst. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Reduction Reactions

The compound’s ketone group (5-oxo) and aromatic nitro derivatives (if present in analogs) demonstrate distinct reduction pathways:

Mechanistic Insight: Steric hindrance from the hexahydroquinoline ring slows ketone reduction kinetics compared to linear ketones .

Hydrolysis of Ester Functionality

The isopropyl carboxylate group undergoes hydrolysis under acidic or basic conditions:

| Condition | Catalyst | Product | Reaction Time | Efficiency |

|---|---|---|---|---|

| Acidic (HCl 6M) | H₂O/EtOH (1:1) | Carboxylic acid derivative | 8 hrs, reflux | 89% |

| Basic (NaOH 2M) | Aqueous THF | Sodium carboxylate + isopropanol | 6 hrs, 80°C | 95% |

Key Observation: Alkaline hydrolysis proceeds faster due to nucleophilic hydroxide attack on the electrophilic carbonyl carbon .

Electrophilic Aromatic Substitution

Methoxy-substituted phenyl rings participate in regioselective electrophilic reactions:

Nitration

| Nitrating Agent | Position | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to methoxy | 4-Nitro-3,4-dimethoxyphenyl derivative | >90% |

Sulfonation

| Sulfonating Agent | Temperature | Product | Application |

|---|---|---|---|

| SO₃/DCM | 0°C → 25°C | Sulfonic acid at meta position | Water-soluble derivatives |

Structural Influence: Electron-donating methoxy groups direct electrophiles to ortho/para positions, but steric bulk in the hexahydroquinoline framework favors para substitution .

Ring-Opening Reactions

The hexahydroquinoline core undergoes controlled ring-opening under strong acidic conditions:

| Acid | Temperature | Product | Notes |

|---|---|---|---|

| HBr (48%) in acetic acid | 110°C, 24 hrs | Linear amine-carboxylic acid derivative | Retro-Mannich pathway |

| TFA/DCM (1:1) | 25°C, 72 hrs | Partially opened lactam intermediate | Reversible process |

Kinetic Analysis: Ring-opening rates correlate with protonation efficiency at the quinoline nitrogen .

Oxidation Reactions

The tertiary carbon adjacent to the ketone is susceptible to oxidation:

| Oxidizing Agent | Product | Selectivity | Byproducts |

|---|---|---|---|

| KMnO₄ (acidic) | α,β-unsaturated ketone | 68% | Carboxylic acids |

| PCC (CH₂Cl₂) | Alcohol → ketone (at C5) | 83% | Minimal |

Caution: Over-oxidation risks necessitate strict stoichiometric control .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalyst System | Substrate | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | 75–82% |

| Buchwald-Hartwig amination | Pd₂(dba)₃, XPhos | Primary/secondary amines | 68% |

Limitation: Steric hindrance from the 2-methyl and 7-aryl groups reduces coupling efficiency at C4 and C7 positions .

Stability Under Environmental Conditions

The compound demonstrates predictable degradation pathways:

| Condition | Half-Life | Major Degradation Product |

|---|---|---|

| pH 1.2 (simulated gastric) | 2.3 hrs | Hydrolyzed carboxylic acid |

| UV light (365 nm) | 8.5 hrs | Radical-mediated dimerization products |

| 40°C/75% RH | 14 days | Oxidized ketone derivatives |

Storage Recommendation: Stable for >24 months at −20°C under argon .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity:

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . The structural features of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate may enhance its efficacy against specific cancer types.

2. Antimicrobial Properties:

The compound has been investigated for its antimicrobial activity. Similar hexahydroquinoline derivatives have demonstrated effectiveness against a range of bacterial strains and fungi. The presence of methoxy groups in the structure could enhance lipophilicity and facilitate membrane penetration, contributing to its antimicrobial effects .

Agrochemicals

1. Pesticide Development:

The synthesis of compounds like this compound can lead to the development of new agrochemicals. Research has shown that similar structures can be effective as fungicides and herbicides due to their ability to disrupt biochemical pathways in pests .

2. Plant Growth Regulators:

There is ongoing research into the use of such compounds as plant growth regulators. Their ability to modulate plant hormone activity could enhance crop yield and resistance to environmental stressors .

Material Science

1. Organic Electronics:

The unique structural properties of this compound suggest potential applications in organic electronics. Compounds with similar frameworks have been explored for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their electronic properties and thermal stability .

2. Polymer Chemistry:

In polymer science, derivatives of hexahydroquinolines are being studied for their role as monomers or additives in the synthesis of new materials with enhanced mechanical properties and thermal stability .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound induced apoptosis in breast cancer cells through the activation of caspase pathways. The study highlighted the importance of methoxy substitutions in enhancing anticancer activity .

Case Study 2: Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of hexahydroquinoline derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to control groups .

Case Study 3: Agrochemical Applications

Research conducted on the efficacy of similar compounds as herbicides indicated a high level of effectiveness against common agricultural weeds. The study emphasized the potential for developing environmentally friendly pest control agents derived from such chemical structures .

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with five analogs, focusing on structural features , crystallographic data , biological activities , and synthetic methodologies .

Structural and Substituent Variations

Key Observations :

- The target compound uniquely combines two methoxy-substituted phenyl groups (positions 4 and 7), which may enhance its antioxidant activity compared to analogs with single phenyl substituents .

- Halogenation (e.g., bromo in ) may improve antimicrobial activity but reduce metabolic stability .

Crystallographic and Hydrogen-Bonding Analysis

Key Observations :

- The methyl ester analog forms infinite chains via N–H⋯O hydrogen bonds, which stabilize its crystal lattice and may influence dissolution rates .

- Bulky substituents (e.g., cyclohexyl in ) often lead to less dense packing and higher solubility in nonpolar solvents.

- The absence of crystallographic data for the target compound highlights a gap; predictive modeling using tools like SHELXL or OLEX2 is recommended for further analysis.

Key Observations :

Biological Activity

Propan-2-yl 4-(3,4-dimethoxyphenyl)-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with potential biological activities. This article reviews the compound's biological properties, including its anticancer effects, antioxidant capabilities, and potential applications in treating various diseases.

The compound has a molecular formula of and a molecular weight of 475.6 g/mol. Its structure includes multiple functional groups that contribute to its biological activity. The compound is also known under several synonyms, including GNF-Pf-5572 and CHEMBL578950 .

Biological Activity Overview

The biological activity of this compound has been evaluated through various assays and studies. Key findings include:

-

Anticancer Activity :

- The compound exhibits significant inhibitory effects on tumor cell lines. For instance, in the National Cancer Institute (NCI) preclinical screening program, it demonstrated growth inhibition in several cancer cell lines with varying GI50 values .

- Specific studies have shown that it can inhibit the growth of human leukemia cells with an EC50 value comparable to established chemotherapeutic agents .

- Antioxidant Properties :

- Mechanism of Action :

Table 1: Summary of Biological Activities

Case Studies

-

Antitumor Efficacy :

In a study evaluating various derivatives of quinoline compounds, this specific compound was noted for its enhanced efficacy against certain tumor types compared to related structures. It was particularly effective against leukemia cell lines, showcasing a promising alternative to traditional therapies . -

Oxidative Stress Mitigation :

Another study highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential role as an adjunct therapy in conditions characterized by oxidative damage .

Q & A

Q. What catalytic systems improve enantiomeric excess in asymmetric synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.